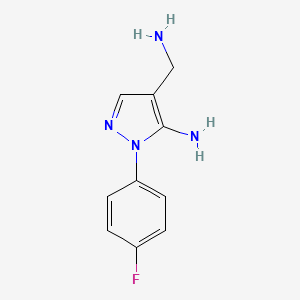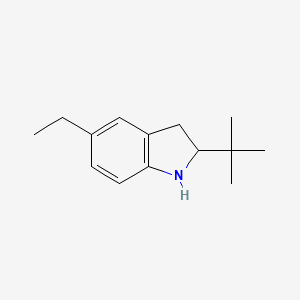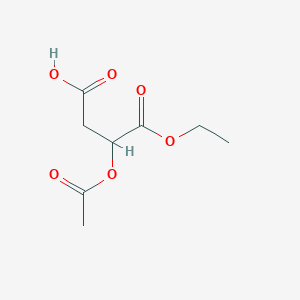
6-Chloroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroquinoline-3-carboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carboxamide typically involves the Vilsmeier-Haack reaction, where 2-chloroquinoline-3-carbaldehyde is prepared from aniline derivatives . The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently converted to the carboxamide using various amines .
Industrial Production Methods: Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions are used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Halogen exchange reactions to introduce different substituents at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: 6-bromoquinoline-3-carboxamide, 6-iodoquinoline-3-carboxamide.
Scientific Research Applications
6-Chloroquinoline-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-3-carboxamide involves the inhibition of key enzymes and proteins. It targets protein kinases, which are crucial regulators of cell survival and proliferation . By inhibiting these kinases, the compound induces apoptosis in cancer cells through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .
Comparison with Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Comparison: 6-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline derivatives, it exhibits potent antiproliferative activity against cancer cells with lower IC50 values . This makes it a promising candidate for further development in anticancer therapies .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
6-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
CLXUVGAXILWIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)



![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)









